molecular formula C5H7N3 B112217 2-Amino-3-methylpyrazine CAS No. 19838-08-5

2-Amino-3-methylpyrazine

Cat. No. B112217
CAS RN: 19838-08-5
M. Wt: 109.13 g/mol
InChI Key: VQPHZDDLWFHRHR-UHFFFAOYSA-N
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Patent
US05861401

Procedure details

A solution of bromine (0.26 ml) in chloroform (40 ml) was added dropwise to a stirred solution of 2-amino-3-methylpyrazine (0.453 g) and pyridine (0.4 ml) in chloroform (100 ml) with shielding from sunlight, over a period of 1 hour. The reaction mixture was stirred for a further 30 minutes and then water (25 ml) was added. The organic layer was separated, dried (MgSO4) and evaporated to afford a brown oil. The oil was purified by chromatography on silica gel, eluting with dichloromethane, to give 2-amino-5-bromo-3-methylpyrazine as a white solid (0.312 g, 28%), m.p. 51°-52° C.; mass spectrum (+ve CI): 188 (M+H)+.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.453 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[NH2:3][C:4]1[C:9]([CH3:10])=[N:8][CH:7]=[CH:6][N:5]=1.N1C=CC=CC=1.O>C(Cl)(Cl)Cl>[NH2:3][C:4]1[C:9]([CH3:10])=[N:8][C:7]([Br:1])=[CH:6][N:5]=1

Inputs

Step One
Name
Quantity
0.26 mL
Type
reactant
Smiles
BrBr
Name
Quantity
0.453 g
Type
reactant
Smiles
NC1=NC=CN=C1C
Name
Quantity
0.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=NC=C(N=C1C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.312 g
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.